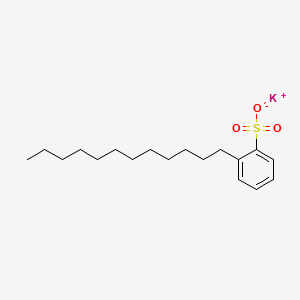

Potassium dodecylbenzenesulfonate

Übersicht

Beschreibung

Potassium dodecylbenzenesulfonate is a chemical compound with the molecular formula C18H29KO3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds are widely used in various industries due to their ability to reduce surface tension and act as detergents .

Vorbereitungsmethoden

Potassium dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to produce this compound . Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Potassium dodecylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of sulfonic acids and other oxidation products.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

KDBS has the molecular formula C18H29KO3S and a molecular weight of approximately 364.6 g/mol. It acts primarily at the interfaces between different phases, such as oil and water, facilitating processes like emulsification and solubilization. The surfactant's amphiphilic nature enables it to form micelles, which encapsulate hydrophobic substances, enhancing their solubility in aqueous environments.

Chemistry

KDBS is extensively used in chemical reactions as a surfactant to improve solubility and reaction rates. Its ability to lower surface tension makes it valuable in various synthesis processes, including polymerization reactions.

Biology

In biological research, KDBS serves as a detergent for cell lysis and protein extraction. Its surfactant properties allow for the disruption of cellular membranes, facilitating the extraction of membrane proteins for further analysis.

Medicine

In pharmaceutical formulations, KDBS enhances the solubility and bioavailability of drugs. It is particularly useful in developing formulations for poorly soluble compounds, allowing for more effective drug delivery systems.

Environmental Science

Research has shown that KDBS can be biodegraded by microorganisms, making it relevant in studies focused on environmental impact and sustainability. Understanding its degradation pathways is crucial for assessing its ecological footprint.

Antimicrobial Activity

A study demonstrated that KDBS combined with phosphoric acid significantly reduced Escherichia coli populations on apples by 10 to 100-fold. This finding highlights its potential application in food safety and preservation.

Biodegradation Research

Research involving Chlorella vulgaris revealed the biodegradation pathway of sodium dodecylbenzenesulfonate (a related compound). Key intermediates formed during degradation included sodium benzoate and benzene derivatives, emphasizing the environmental implications of surfactants like KDBS.

Toxicological Assessment

In a toxicological study on rats, KDBS was administered at varying doses to evaluate its distribution and elimination. Results indicated that approximately 90% of the administered dose was excreted within ten days, primarily through feces and urine, suggesting rapid metabolic processing.

Wirkmechanismus

The primary mechanism of action of potassium dodecylbenzenesulfonate is its ability to reduce surface tension. This property allows it to disrupt cell membranes, leading to cell lysis. The compound interacts with lipid bilayers, causing them to break apart and release their contents. This mechanism is particularly useful in applications such as protein extraction and cell lysis .

Vergleich Mit ähnlichen Verbindungen

Potassium dodecylbenzenesulfonate is similar to other alkylbenzene sulfonates, such as sodium dodecylbenzenesulfonate and ammonium dodecylbenzenesulfonate. it has unique properties due to the presence of potassium as the counterion. This can affect its solubility, reactivity, and interaction with other compounds. Similar compounds include:

- Sodium dodecylbenzenesulfonate

- Ammonium dodecylbenzenesulfonate

- Calcium dodecylbenzenesulfonate

This compound stands out due to its specific applications and effectiveness in various industrial and research settings.

Biologische Aktivität

Potassium dodecylbenzenesulfonate (KDBS) is a surfactant widely used in various industrial and biological applications. Its unique amphiphilic structure allows it to interact with biological membranes, enzymes, and proteins, leading to significant biological activity. This article explores the biological activity of KDBS, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and relevant case studies.

Target Interaction

KDBS primarily acts as a surfactant, targeting the interfaces between different phases (e.g., water and oil). The compound’s hydrophilic head interacts with the aqueous phase while its hydrophobic tail engages with non-polar substances, facilitating the solubilization of various biomolecules.

Biochemical Pathways

KDBS alters the physical properties of solutions rather than directly influencing specific biochemical pathways. It enhances the solubility of proteins and enzymes, which can lead to improved extraction and purification processes in biochemical applications.

Cellular Effects

Membrane Disruption

KDBS can disrupt cellular membranes, increasing permeability and potentially leading to cell lysis. This disruption affects cell signaling pathways and gene expression by altering membrane-bound enzyme activities and ion transport mechanisms.

Toxicity Studies

Research indicates that KDBS can exhibit dose-dependent toxicity in animal models. Low doses may have minimal effects, while higher concentrations can cause skin irritation and systemic toxicity. For example, studies have shown significant physiological changes at threshold levels of exposure .

Pharmacokinetics

KDBS's large molecular size (average mass approximately 364584 Da) limits its absorption through biological membranes. However, if absorbed, studies indicate that it is rapidly excreted via urine and feces, with significant amounts detected in the gastrointestinal tract .

Case Studies

-

Antimicrobial Activity

KDBS has been investigated for its antimicrobial properties when combined with phosphoric acid. In one study, this combination effectively reduced populations of Escherichia coli on apples by 10 to 100-fold, demonstrating its potential for food safety applications . -

Biodegradation Research

A study utilizing Chlorella vulgaris demonstrated the biodegradation pathway of sodium dodecylbenzenesulfonate (a related compound). The research identified key intermediate products formed during degradation, such as sodium benzoate and benzene derivatives, highlighting the environmental implications of surfactants like KDBS . -

Toxicological Assessment

In a toxicological study involving rats, KDBS was administered at varying doses to assess its distribution and elimination. Results indicated that approximately 90% of the administered dose was excreted within ten days, primarily in feces and urine, suggesting rapid metabolic processing .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

potassium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXWMZKBLUOLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue-green liquid; | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27177-77-1 | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.